3-Bromo-5-(difluoromethoxy)anisole is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and a difluoromethoxy group attached to an anisole framework. Its molecular formula is , and it has a molecular weight of approximately 227.04 g/mol. The compound's structural representation can be expressed in SMILES notation as COC1=CC(=CC(=C1)Br)OC(F)(F)
. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both bromine and fluorine, which can significantly influence its reactivity and biological activity.
Synthesis of 3-Bromo-5-(difluoromethoxy)anisole can be achieved through several methods:
3-Bromo-5-(difluoromethoxy)anisole finds potential applications in:
Several compounds share structural similarities with 3-Bromo-5-(difluoromethoxy)anisole. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
1-Bromo-3-fluoro-5-(difluoromethoxy)benzene | 1129541-09-8 | Contains fluorine instead of bromine at position 3 |
1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Different substitution pattern on the benzene ring |
3-Bromo-5-(trifluoromethoxy)phenol | 1197239-47-6 | Contains a hydroxyl group instead of methoxy |
1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | 433939-28-7 | Combines both difluoro and fluoro groups |
These compounds illustrate variations in substitution patterns and functional groups that impact their reactivity and potential applications.